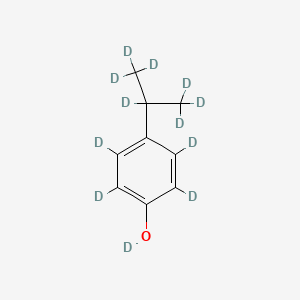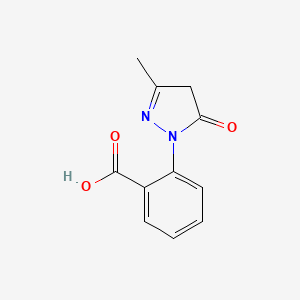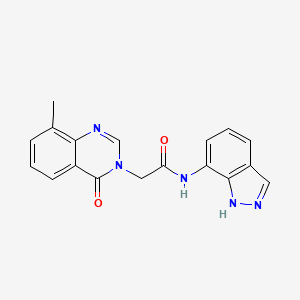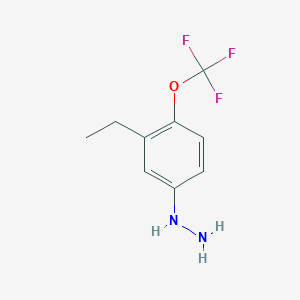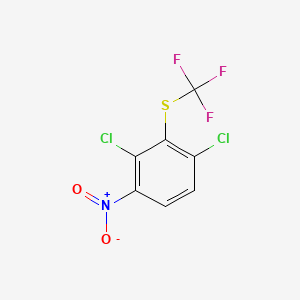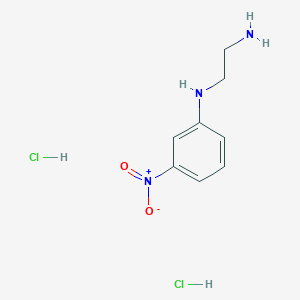
N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl is an organic compound with the molecular formula C8H11N3O2·2HCl. This compound is characterized by the presence of a nitrophenyl group attached to an ethanediamine backbone. It is commonly used in various chemical and biological research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl typically involves the reaction of 3-nitrobenzaldehyde with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The nitrophenyl group plays a crucial role in these interactions, facilitating binding through various non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
- N1-(4-Nitrophenyl)-1,2-ethanediamine
- N1-(2-Nitrophenyl)-1,2-ethanediamine
- N1-(3-Nitrophenyl)-1,2-propanediamine
Uniqueness
N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
特性
分子式 |
C8H13Cl2N3O2 |
|---|---|
分子量 |
254.11 g/mol |
IUPAC名 |
N'-(3-nitrophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H11N3O2.2ClH/c9-4-5-10-7-2-1-3-8(6-7)11(12)13;;/h1-3,6,10H,4-5,9H2;2*1H |
InChIキー |
CFKZVAHABCRZOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Carboxy-(4-fluorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B14037183.png)


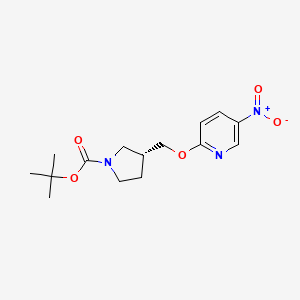
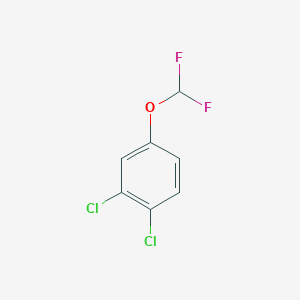
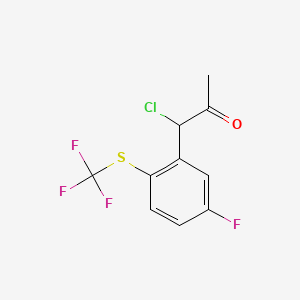
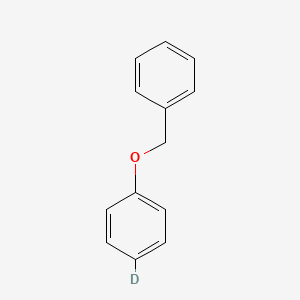
![9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14037222.png)
